![molecular formula C7H12N2O2 B13094460 Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate CAS No. 226247-00-3](/img/structure/B13094460.png)
Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate
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Overview
Description
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the Biginelli reaction, which involves the reaction of β-ketoesters, aromatic aldehydes, and urea or thiourea in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield partially or fully reduced pyrimidine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Biological Applications
1. Cryoprotectant and Osmoprotectant:
Ectoine is recognized for its ability to stabilize proteins and cellular structures under extreme conditions such as dehydration and freezing. It has been shown to protect cells from osmotic stress by stabilizing cell membranes and proteins, making it valuable in biotechnological applications.
Case Study:
In a study published in Applied Microbiology and Biotechnology, Ectoine was demonstrated to protect Escherichia coli from high salt concentrations, enhancing cell viability and growth under osmotic stress conditions .
2. Skin Care Products:
Due to its hydrating properties, Ectoine is widely used in cosmetic formulations. It acts as a moisturizer and has anti-inflammatory effects, making it suitable for sensitive skin products.
Data Table: Ectoine in Cosmetic Formulations
Product Type | Concentration (%) | Benefits |
---|---|---|
Moisturizers | 1-5 | Hydration, skin barrier repair |
Anti-aging creams | 0.5-2 | Reduces signs of aging |
Sunscreens | 1-3 | Protects against UV damage |
Pharmaceutical Applications
1. Therapeutic Agent:
Ectoine has shown potential in treating various inflammatory diseases due to its anti-inflammatory properties. It can modulate immune responses and reduce inflammation.
Case Study:
Research published in the Journal of Investigative Dermatology highlighted the efficacy of Ectoine in treating atopic dermatitis. Patients using Ectoine-based creams exhibited significant improvement in skin hydration and reduction in inflammation compared to control groups .
2. Drug Formulation:
Ectoine is utilized as an excipient in drug formulations to enhance the stability and solubility of active pharmaceutical ingredients (APIs), particularly those sensitive to environmental factors.
Agricultural Applications
1. Plant Stress Resistance:
Ectoine is being explored as a biostimulant to improve plant resilience against abiotic stresses such as drought and salinity.
Data Table: Ectoine's Effects on Plant Growth
Plant Species | Treatment (mg/L) | Growth Improvement (%) |
---|---|---|
Tomato | 100 | 30 |
Wheat | 200 | 25 |
Barley | 150 | 20 |
Industrial Applications
1. Biotechnology:
In bioprocessing, Ectoine is used to enhance the stability of enzymes during industrial applications, particularly in the production of biofuels and bioplastics.
Case Study:
A study conducted by researchers at the University of California demonstrated that adding Ectoine to enzyme preparations significantly improved their activity under extreme pH conditions, which are common in industrial processes .
Mechanism of Action
The mechanism of action of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in studies .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with different substituents on the pyrimidine ring.
Uniqueness
Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research.
Biological Activity
Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate, also known by its CAS number 96702-03-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.
The molecular formula of this compound is C6H10N2O2 with a molecular weight of 142.16 g/mol. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 142.16 g/mol |
Solubility | Very soluble in water |
Log P (Octanol-Water) | -0.79 to -2.36 |
Bioavailability Score | 0.55 |
GI Absorption | High |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 32 |
A. flavus | 64 |
A. niger | 64 |
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown activity against various cancer cell lines such as MDA-MB453 and MCF-7. The compound's IC50 values were reported as follows:
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MDA-MB453 | 29.1 |
MCF-7 | 15.3 |
A549 | 12.0 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. It exhibited significant free radical scavenging ability in assays such as DPPH and ABTS.
Table 3: Antioxidant Activity of this compound
Assay | IC50 (µg/mL) |
---|---|
DPPH | 18.33 ± 0.04 |
ABTS | 28.23 ± 0.06 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria . The results indicated a promising potential for development into an antimicrobial agent.
- Anticancer Investigations : Research published in MDPI highlighted the structure-activity relationship of pyrimidine derivatives where methyl substitution significantly enhanced anticancer activity against breast cancer cell lines .
- Antioxidant Mechanism : The antioxidant activity was attributed to the ability of the compound to donate electrons to free radicals effectively neutralizing them .
Properties
CAS No. |
226247-00-3 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
DQBNBFWGRZJQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC(N1)C(=O)OC |
Origin of Product |
United States |
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